molecular formula C12H8ClNO2 B5528722 Pyridin-3-yl 4-chlorobenzoate

Pyridin-3-yl 4-chlorobenzoate

Cat. No.: B5528722
M. Wt: 233.65 g/mol
InChI Key: CMTWKLWYLFOQRV-UHFFFAOYSA-N
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Description

Pyridin-3-yl 4-chlorobenzoate is a chemical compound that belongs to the class of benzoate esters. It is characterized by the presence of a pyridine ring attached to a 4-chlorobenzoate moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with pyridin-3-ol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and solvent-free conditions can also be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The chlorine atom in the 4-chlorobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pyridin-3-yl 4-chlorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridin-3-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, its anticoronaviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: Pyridin-3-yl 4-chlorobenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its potential as an anticoronaviral agent and its versatility in various chemical reactions make it a valuable compound in scientific research.

Properties

IUPAC Name

pyridin-3-yl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-5-3-9(4-6-10)12(15)16-11-2-1-7-14-8-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTWKLWYLFOQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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